3-chloro-N-(4-iodophenyl)benzamide
Description
3-Chloro-N-(4-iodophenyl)benzamide (CAS: 339100-81-1, molecular formula: C₁₃H₈ClINO) is a halogenated benzamide derivative characterized by a chlorine atom at the meta position of the benzamide ring and an iodine-substituted phenyl group at the amide nitrogen. It is commercially available under synonyms such as 3-chloro-N~1~-(4-iodophenyl)benzamide and is utilized as an intermediate in drug discovery .
Properties
Molecular Formula |
C13H9ClINO |
|---|---|
Molecular Weight |
357.57 g/mol |
IUPAC Name |
3-chloro-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9ClINO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) |
InChI Key |
BNCPKWWMRVBJRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide
- Structure : Features a sulfonyl group at the para position and iodine at the phenyl ring.
- Crystallography : Triclinic crystal system (space group P1), with a dihedral angle of 52.13° between the two benzene rings. Molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 1) .
- Applications : Acts as a key intermediate in anticancer drug synthesis .
4-Chloro-N-(3-chlorophenyl)benzamide
- Structure : Dual chlorine substituents (benzamide and phenyl rings).
- Crystallography : Reported R factor = 0.038; mean C–C bond length = 0.003 Å. The dihedral angle between aromatic rings is smaller compared to iodinated analogs, suggesting reduced steric hindrance .
3-Chloro-N-(2-nitrophenyl)benzamide
Thioamide and Metal-Complex Derivatives
3-Chloro-N-(diethylcarbamothioyl)benzamide Nickel Complex
- Structure : Thioamide group replaces the iodine substituent, forming a square-planar Ni(II) complex.
- Crystallography: Monoclinic system (P2₁/c), with Ni coordinated to two sulfur and two oxygen atoms. Bond lengths: Ni–S = 2.172 Å, Ni–O = 1.879 Å .
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide
Polymorphic and Bioactive Analogs
3-Chloro-N-(4-methoxyphenyl)benzamide Derivatives
- Structure : Methoxy substituent instead of iodine.
- Bioactivity: Derivatives like 3-chloro-N-(4-methoxyphenyl)-4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)benzamide (CAS: 1672684-68-2) are explored for kinase inhibition .
2-Iodo-N-(4-bromophenyl)benzamide
Structural and Functional Analysis
Table 1: Comparative Crystallographic and Physical Properties
Key Findings and Trends
Halogen Effects : Iodine substituents enhance halogen bonding (e.g., I⋯I, I⋯O), influencing crystal packing and stability. Chlorine analogs exhibit shorter Cl⋯Cl distances (~3.8–3.9 Å) .
Hydrogen Bonding : Sulfonyl and nitro groups promote N–H⋯O interactions, while thioamides favor S⋯H–C contacts .
Bioactivity : Sulfonyl and methoxy derivatives show promise in anticancer and kinase inhibition studies, whereas iodinated compounds are primarily intermediates .
Conformational Flexibility : Dihedral angles between aromatic rings vary significantly (8.2°–52.13°), impacting molecular planarity and intermolecular interactions .
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